molecular formula C9H13NO B12837412 (S)-2-(1-Aminoethyl)-5-methylphenol

(S)-2-(1-Aminoethyl)-5-methylphenol

Cat. No.: B12837412
M. Wt: 151.21 g/mol
InChI Key: YFCQLDACTNMCAO-ZETCQYMHSA-N
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Description

(S)-2-(1-Aminoethyl)-5-methylphenol is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)-5-methylphenol typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the enzymatic resolution of racemic amines using lipase-catalyzed acylation . This method involves reacting racemic methyl 4-(1-aminoethyl)benzoate with an acylating agent in the presence of a lipase to obtain optically active methyl 4-(1-aminoethyl)benzoate, which can then be converted to this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic resolution processes or chemical synthesis using chiral catalysts. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)-5-methylphenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-(1-Aminoethyl)-5-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)-5-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, it could act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(1-Aminoethyl)-5-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its chiral center also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-5-methylphenol

InChI

InChI=1S/C9H13NO/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1

InChI Key

YFCQLDACTNMCAO-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C)N)O

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)O

Origin of Product

United States

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